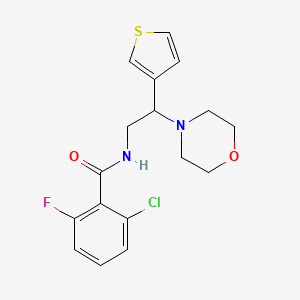

![molecular formula C9H6N4O B2896667 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 206564-17-2](/img/structure/B2896667.png)

7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known for their valuable biological properties . The molecular formula of this compound is C9H6N4O .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines involve various chemical reactions. For instance, the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .科学的研究の応用

Radiolabeling and Receptor Antagonism

7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives, particularly those like SCH 58261, have been synthesized and utilized as potent non-xanthine A2A adenosine receptor antagonists. Tritium-labeled forms of these compounds, such as 3H-SCH 58261, have been developed for high specificity binding to A2A receptors in rat striatal membranes, facilitating detailed receptor characterization and pharmacological studies (Baraldi et al., 1996).

Pharmaceutical Applications

The [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This diverse biological activity profile underscores their potential in medicinal chemistry for developing new therapeutic agents (Pinheiro et al., 2020). Additionally, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been used in the design of coordination compounds, showing promising therapeutic properties against diseases such as cancer and parasitic infections (Łakomska & Fandzloch, 2016).

Agrochemical and Antiparasitic Potential

Research has also delved into the application of [1,2,4]triazolo[1,5-a]pyrimidines in agriculture, demonstrating their herbicidal and antiparasitic activities. This highlights their potential in developing new agrochemical products for effective pest management and disease control (Salas et al., 2017).

Synthetic and Structural Studies

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves various methodologies, offering insights into their chemical properties and the potential for developing novel compounds with enhanced biological activities. These studies are crucial for understanding the structural requirements for biological activity and for the design of compounds with specific therapeutic targets (Fischer, 2010).

作用機序

Target of Action

The primary target of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine is the A2a adenosine receptor . This receptor plays a crucial role in regulating myocardial oxygen consumption and coronary blood flow. The compound can serve as an effector for these receptors .

Mode of Action

This compound interacts with its targets by acting as a bio-isostere for purines, carboxylic acid, and N-acetylated lysine . This interaction results in changes in the receptor’s activity, leading to various downstream effects.

Biochemical Pathways

It is known that the compound has significant biological activities in a variety of domains, such asantibacterial, antifungal, antiviral, antiparasitic, and anticancer . It is also known to affect tubulin polymerization .

Result of Action

The compound exhibits remarkable biological activities in a variety of domains. It has been found to possess antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities . In addition, it has been shown to have antitumor activity , both in vitro and in vivo, affecting tubulin polymerization .

将来の方向性

The [1,2,4]triazolo[1,5-a]pyrimidines, including “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine”, have shown promising biological properties, which makes them interesting targets for future research . Their potential applications in treating various diseases, particularly cancer, make them a significant area of study .

特性

IUPAC Name |

7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c1-2-8(14-5-1)7-3-4-10-9-11-6-12-13(7)9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVULLUWKSHJFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NC3=NC=NN23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

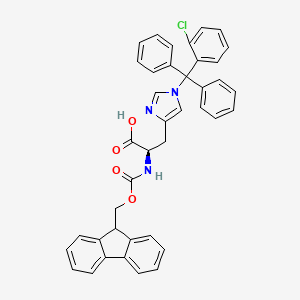

![N-(5-Chloro-2-methoxyphenyl)-4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2896584.png)

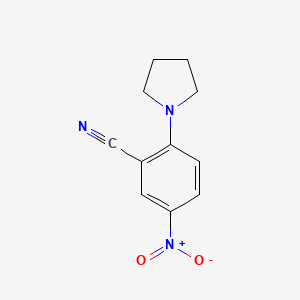

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2896585.png)

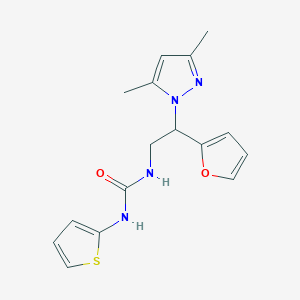

![ethyl 3-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2896586.png)

![2-(4-Benzylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896595.png)

![1-(2,3-Dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2896596.png)

![3-(4-(methylthio)phenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896599.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole](/img/structure/B2896600.png)

![[(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2896603.png)

![N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2896604.png)

![N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2896605.png)